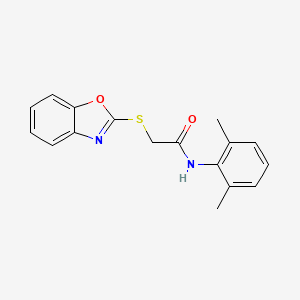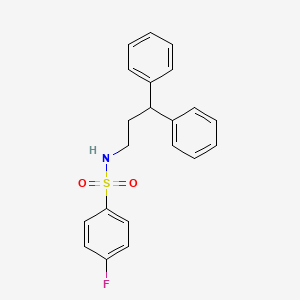
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide is a chemical compound with a complex structure. Let’s break it down:
2-(1,3-Benzoxazol-2-ylsulfanyl): This part of the compound contains a benzoxazole ring fused with a sulfur atom. Benzoxazoles are heterocyclic compounds often found in pharmaceuticals and agrochemicals.
N-(2,6-dimethylphenyl)acetamide:
Preparation Methods
Synthetic Routes::
- Condensation Reaction:
- One synthetic route involves the condensation of 2-aminobenzoxazole with 2,6-dimethylbenzoyl chloride. The reaction occurs under basic conditions, resulting in the formation of the target compound.
- The reaction scheme can be represented as follows:
2-aminobenzoxazole+2,6-dimethylbenzoyl chloride→this compound
- Industrial production methods may involve large-scale synthesis using optimized conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide can undergo various reactions:
Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to a sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
This compound finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Research: As a heterocyclic compound, it contributes to the study of organic chemistry.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. Potential molecular targets and pathways need further investigation.
Comparison with Similar Compounds
Similar Compounds: Other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-(2,6-dimethylphenyl)benzoxazole, share structural features.
Uniqueness: The combination of benzoxazole, sulfur, and the 2,6-dimethylphenyl group distinguishes this compound.
Properties
Molecular Formula |
C17H16N2O2S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-6-5-7-12(2)16(11)19-15(20)10-22-17-18-13-8-3-4-9-14(13)21-17/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
ZLJIPBXDXGRWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-cyclohexyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11507188.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-(1-phenylethyl)-1H-benzimidazole](/img/structure/B11507195.png)
![3-chloro-5-(furan-2-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11507197.png)
![N'-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide](/img/structure/B11507198.png)
![N-(4-Amino-1,2,5-oxadiazol-3-yl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B11507207.png)
![Ethyl 3-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11507223.png)
![2-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B11507226.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(2-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B11507229.png)

![N-[4-(Trifluoromethoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B11507237.png)
![5-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11507241.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11507249.png)
![6,8-dichloro-2-methyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B11507256.png)

